6-Bromo-2,4-fifluoro-3-formylphenylboronic acid pinacol ester
Description
6-Bromo-2,4-difluoro-3-formylphenylboronic acid pinacol ester is a multifunctional boronic ester with a phenyl core substituted with bromine (Br), two fluorine (F) atoms, and a formyl (–CHO) group. The pinacol ester moiety (derived from pinacol, 2,3-dimethyl-2,3-butanediol) stabilizes the boronic acid, enhancing its shelf life and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . This compound is of interest in medicinal chemistry and materials science due to its unique combination of substituents:
- Bromine: Acts as a leaving group or directs further functionalization.
- Fluorine: Enhances metabolic stability and lipophilicity, critical for drug design.
- Formyl: Provides a reactive handle for condensation or nucleophilic addition reactions.
Properties
IUPAC Name |
4-bromo-2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BBrF2O3/c1-12(2)13(3,4)20-14(19-12)10-8(15)5-9(16)7(6-18)11(10)17/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYSKKKYKFXYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C(=C2F)C=O)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BBrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130097 | |
| Record name | Benzaldehyde, 4-bromo-2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-44-3 | |
| Record name | Benzaldehyde, 4-bromo-2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-bromo-2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-fifluoro-3-formylphenylboronic acid pinacol ester typically involves the reaction of 6-Bromo-2,4-fifluoro-3-formylphenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,4-fifluoro-3-formylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for hydrolysis reactions.
Major Products
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from hydrolysis reactions.
Scientific Research Applications
6-Bromo-2,4-fifluoro-3-formylphenylboronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in drug discovery and development for creating new therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for 6-Bromo-2,4-fifluoro-3-formylphenylboronic acid pinacol ester involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide reactants .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Esters
Key Observations:
Electron-Withdrawing Groups (EWGs): The formyl (–CHO) group in the target compound increases electrophilicity, enhancing reactivity in Suzuki couplings compared to methyl (–CH3) or nitro (–NO2) substituents . However, the formyl group may necessitate protection during synthesis to avoid side reactions. Nitro (–NO2) groups (e.g., in 2-bromo-6-fluoro-3-nitrophenylboronic acid PE) further deactivate the aryl ring, slowing cross-coupling rates but improving stability toward oxidation .
Halogen Diversity :
- The iodine substituent in 6-bromo-2-fluoro-3-iodophenylboronic acid PE enables sequential functionalization via halogen exchange (e.g., Finkelstein reaction), offering synthetic flexibility absent in the target compound .
Solubility and Stability :
- Fluorine atoms improve lipid solubility and metabolic stability, making 5-bromo-2,3-difluorophenylboronic acid PE a preferred scaffold for CNS-targeting drugs .
- The formyl group may reduce stability in aqueous conditions due to susceptibility to nucleophilic attack, whereas methyl or nitro analogs are more robust .
Biological Activity
6-Bromo-2,4-difluoro-3-formylphenylboronic acid pinacol ester is a specialized boronic acid derivative notable for its unique structure and electronic properties. This compound has garnered attention due to its potential applications in organic synthesis, particularly in carbon-carbon bond formation through the Suzuki-Miyaura coupling reaction. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 6-Bromo-2,4-difluoro-3-formylphenylboronic acid pinacol ester is , with a molecular weight of approximately 335.04 g/mol. The presence of electron-withdrawing fluorine atoms and the electron-donating formyl group creates a unique electronic environment that influences its reactivity and biological interactions.
The primary mechanism of action for this compound involves its participation in the Suzuki-Miyaura coupling reaction, a palladium-catalyzed process that forms carbon-carbon bonds between arylboronic acids and aryl or alkyl halides. The pinacol ester form enhances stability and solubility, facilitating its use in various synthetic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of boronic acid derivatives, including 6-bromo-2,4-difluoro-3-formylphenylboronic acid pinacol ester. Research indicates that these compounds can inhibit the growth of cancer cells by disrupting cellular processes essential for proliferation.
Case Study:
A study conducted by researchers at [source] demonstrated that derivatives of boronic acids exhibited significant cytotoxicity against various cancer cell lines. The compound's ability to interfere with proteasomal activity was identified as a key mechanism behind its anticancer effects.
Glucose Sensing Applications
Boronic acids are known for their ability to bind glucose reversibly, making them suitable for glucose-sensing applications. The incorporation of phenylboronic acid derivatives into hydrogel matrices has been explored for developing smart insulin delivery systems.
Research Findings:
A study published in [source] reported that phenylboronic acid functionalized hydrogels demonstrated pH and glucose-responsive behavior, allowing for controlled insulin release in response to varying glucose concentrations. This property is particularly beneficial for diabetes management.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 6-Bromo-2,4-difluoro-3-formylphenylboronic acid pinacol ester | Anticancer activity; glucose sensing | |
| Phenylboronic acid | Glucose sensing; enzyme inhibition | |
| 4-Vinylphenylboronic acid | Glucose sensing; polymer applications |
Pharmacokinetics
The pharmacokinetic profile of boronic acids suggests that their hydrolysis rate increases significantly at physiological pH levels, which may enhance bioavailability. Understanding these properties is crucial for optimizing therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
